molecular formula C20H19BrN4O2S B3020642 5-((3-Bromophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887220-83-9

5-((3-Bromophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B3020642
CAS No.: 887220-83-9
M. Wt: 459.36
InChI Key: QAXGLIBCYOQVEB-UHFFFAOYSA-N
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Description

5-((3-Bromophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C20H19BrN4O2S and its molecular weight is 459.36. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

  • Researchers have synthesized derivatives starting from furan-2-carbohydrazide, leading to compounds including 1,2,4-triazole derivatives with antimicrobial activities. Some of these compounds demonstrated significant activity against tested microorganisms (Başoğlu et al., 2013).

Synthesis and Characterization

  • Studies have focused on the synthesis and characterization of various heterocyclic compounds, including those with 1,2,4-triazole and thiazole derivatives. These syntheses involve multiple steps and utilize different secondary amines, including piperidine (Sarhan et al., 2008).

Anti-arrhythmic and Anti-inflammatory Activities

  • Some compounds, including thiazolo[3,2-b]-1,2,4-triazole derivatives, have been synthesized and evaluated for anti-arrhythmic activity. These studies have shown significant anti-arrhythmic effects in certain compounds (Abdel‐Aziz et al., 2009).
  • Additionally, thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones have been investigated for their anti-inflammatory activities. These compounds were synthesized using Michael type addition of cyclic secondary amines, including piperidine (Tozkoparan et al., 1999).

Pharmacological Evaluation

  • Novel derivatives of this compound have been synthesized and evaluated for their pharmacological properties, including antimicrobial and insecticidal activities. These studies provide insights into the potential therapeutic applications of these compounds (Holla et al., 2006).

Molecular Docking Studies

  • Molecular docking studies have been conducted on benzimidazole derivatives bearing 1,2,4-triazole, examining their anti-cancer properties. This research highlights the potential of these compounds in cancer treatment (Karayel, 2021).

Properties

IUPAC Name

5-[(3-bromophenyl)-piperidin-1-ylmethyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4O2S/c21-14-7-4-6-13(12-14)16(24-9-2-1-3-10-24)17-19(26)25-20(28-17)22-18(23-25)15-8-5-11-27-15/h4-8,11-12,16,26H,1-3,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXGLIBCYOQVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(C2=CC(=CC=C2)Br)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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